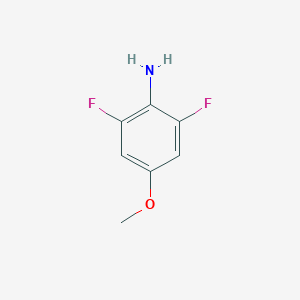

2,6-Difluoro-4-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBURSNJKAITGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409270 | |

| Record name | 2,6-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151414-47-0 | |

| Record name | 2,6-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Difluoro-4-methoxyaniline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Structure, Properties, Synthesis, and Applications of a Key Synthetic Intermediate.

Introduction

2,6-Difluoro-4-methoxyaniline is a substituted aniline that has garnered significant interest in the fields of medicinal chemistry and materials science. The unique substitution pattern of two electron-withdrawing fluorine atoms ortho to the amino group and an electron-donating methoxy group para to it imparts distinct chemical properties, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

The structure of this compound consists of a benzene ring substituted with an amino group at position 1, two fluorine atoms at positions 2 and 6, and a methoxy group at position 4.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 151414-47-0[1] |

| Molecular Formula | C₇H₇F₂NO[1] |

| Molecular Weight | 159.14 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 4-Amino-3,5-difluoroanisole, 2,6-Difluoro-p-anisidine |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of this compound is crucial for its handling, characterization, and application in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Solid, semi-solid, or liquid[1] |

| Melting Point | 39 °C |

| Boiling Point | 172.4 °C at 760 mmHg |

| Solubility | Data not available. Expected to be soluble in common organic solvents. |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.45 (t, J=9.0 Hz, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 3.70 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 153.2 (t, J=6.9 Hz), 150.7 (t, J=11.5 Hz), 121.8 (t, J=15.2 Hz), 100.2 (t, J=27.7 Hz), 56.1 |

| Mass Spectrometry (EI) | While a specific experimental spectrum is not readily available, the fragmentation pattern is expected to show a molecular ion peak at m/z 159, with subsequent losses of CH₃ (m/z 144), CO (m/z 131), and HF (m/z 139), characteristic of methoxy and fluoro-substituted anilines. |

Note: The NMR data is interpreted from a supporting information document and should be considered provisional until confirmed by a dedicated spectral analysis of this specific compound.

Reactivity and Synthesis

The reactivity of the aromatic ring in this compound is significantly influenced by its substituents. The two strongly electron-withdrawing fluorine atoms decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution reactions. Conversely, the methoxy group is electron-donating through resonance. This interplay of electronic effects governs the regioselectivity of its reactions.

A common synthetic route to this compound starts from 3,5-difluoroanisole. The synthesis involves an ortho-lithiation followed by carboxylation to form 2,6-difluoro-4-methoxybenzoic acid. This intermediate can then be converted to the target aniline via a Curtius or Schmidt rearrangement.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on literature procedures for the synthesis of this compound from 3,5-difluoroanisole.

Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzoic acid

-

Dissolve 3,5-difluoroanisole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add an equimolar amount of n-butyllithium (n-BuLi) while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Quench the reaction by adding an excess of crushed dry ice (solid CO₂).

-

Allow the reaction mixture to warm to room temperature.

-

Perform an aqueous workup, typically by adding water and acidifying with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound (via Curtius Rearrangement)

-

Convert the 2,6-difluoro-4-methoxybenzoic acid to the corresponding acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

-

React the acid chloride with sodium azide (NaN₃) in a suitable solvent (e.g., acetone/water) to form the acyl azide.

-

Isolate the acyl azide and dissolve it in an inert solvent (e.g., toluene).

-

Heat the solution to induce the Curtius rearrangement, forming the isocyanate intermediate with the evolution of nitrogen gas.

-

Hydrolyze the isocyanate by heating with an aqueous acid (e.g., HCl) to yield the desired this compound.

-

Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

Applications in Drug Development and Research

While this compound itself has not been reported to possess significant biological activity, it serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The presence of the difluoro-methoxy-aniline scaffold is a common feature in many potent and selective kinase inhibitors, which are a cornerstone of modern cancer therapy. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability of the final drug molecule.

Derivatives of fluorinated anilines have shown promise as:

-

Anticancer Agents: Particularly as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.

-

Antimicrobial Agents: The incorporation of fluorine can enhance the antimicrobial properties of various heterocyclic compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its unique electronic properties, arising from the difluoro and methoxy substitutions, make it an attractive building block for creating complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the research and development efforts of scientists and drug development professionals.

References

An In-depth Technical Guide on the Reactivity of 2,6-Difluoro-4-methoxyaniline in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxyaniline is a versatile fluorinated aniline derivative that has garnered significant interest in organic synthesis, particularly in the realm of medicinal chemistry and drug development. The presence of two fluorine atoms ortho to the amino group, combined with the electron-donating methoxy group para to the amine, imparts unique reactivity and conformational properties to the molecule. This distinct substitution pattern influences its participation in a variety of chemical transformations, making it a valuable building block for the synthesis of complex and biologically active molecules, including potent kinase inhibitors. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailing key reactions, experimental protocols, and its application in the development of targeted therapeutics.

Core Reactivity and Synthetic Applications

The reactivity of this compound is primarily governed by the interplay of the electronic effects of its substituents. The fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the aniline nitrogen. Conversely, the methoxy group is electron-donating through resonance, which can modulate the overall electron density of the aromatic ring. This balance of effects allows for a range of synthetic transformations.

Amide Bond Formation

The formation of an amide bond is a fundamental transformation in the synthesis of pharmaceuticals. This compound can be readily coupled with carboxylic acids to form the corresponding amides. These amides often serve as key intermediates in the synthesis of more complex molecules, such as kinase inhibitors.

Experimental Protocol: Synthesis of N-(2,6-difluoro-4-methoxyphenyl)acetamide

A representative protocol for the acylation of this compound is as follows:

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).

-

Acylation: Cool the reaction mixture to 0 °C. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-(2,6-difluoro-4-methoxyphenyl)acetamide.

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound allows for diazotization to form a diazonium salt. This reactive intermediate can then be subjected to a variety of transformations, most notably the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring.

Experimental Protocol: Diazotization and Sandmeyer Reaction

A general procedure for the diazotization of this compound followed by a Sandmeyer reaction is as follows:

-

Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath. To this solution, add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Reaction Monitoring and Workup: Allow the reaction mixture to warm to room temperature and stir for several hours. The evolution of nitrogen gas is typically observed. Once the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be a valuable partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For this, the aniline is typically first converted into a halide or triflate. The resulting aryl halide/triflate can then be coupled with a variety of organoboron reagents to form C-C bonds, enabling the synthesis of complex biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2,6-difluoro-4-methoxyphenyl derivative

The following is an illustrative protocol for a Suzuki-Miyaura coupling reaction involving a hypothetical 1-bromo-2,6-difluoro-4-methoxybenzene:

-

Reaction Setup: To a reaction vessel, add 1-bromo-2,6-difluoro-4-methoxybenzene (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 eq) or potassium carbonate.

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, add water and extract the mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Application in Drug Development: Targeting Kinase Signaling Pathways

The 2,6-difluoro-4-methoxyphenyl moiety is a privileged scaffold in the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase active site, potentially increasing binding affinity and selectivity. The methoxy group can be a key site for metabolism or can be modified to tune the physicochemical properties of the molecule.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Aberrant activation of the c-Met signaling pathway is implicated in the progression of various cancers. Small molecule inhibitors that target the ATP-binding site of c-Met are a major focus of drug discovery efforts. Several potent c-Met inhibitors feature a substituted aniline core, and the unique electronic and steric properties of this compound make it an attractive starting point for the synthesis of such inhibitors.

The general workflow for the synthesis of a c-Met inhibitor could involve the coupling of a heterocyclic core, which is designed to interact with the hinge region of the kinase, with a side chain derived from this compound that occupies the solvent-exposed region of the active site.

Inhibition of the MEK/ERK Signaling Pathway

The MEK/ERK pathway is another critical signaling cascade that is often dysregulated in cancer. MEK inhibitors have shown clinical efficacy in certain tumor types. The design of MEK inhibitors also frequently incorporates substituted aniline moieties to achieve high potency and selectivity. The structural features of this compound can be exploited to develop novel MEK inhibitors.

Data Presentation

The following tables summarize key physical and spectroscopic data for this compound and a representative amide derivative.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.14 g/mol |

| Appearance | Solid |

| Melting Point | 39 °C |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) | Multiplicity, J (Hz), Integration, Assignment |

| 6.45 | t, J = 9.2, 2H, Ar-H |

| 3.75 | s, 3H, OCH₃ |

| 3.70 | br s, 2H, NH₂ |

| ¹³C NMR (CDCl₃, 101 MHz) | |

| δ (ppm) | Assignment |

| 152.0 (dd, J=240, 10) | C-F |

| 145.0 (t, J=10) | C-O |

| 118.0 (t, J=15) | C-NH₂ |

| 100.0 (t, J=25) | C-H |

| 56.0 | OCH₃ |

| Mass Spectrometry (EI) | |

| m/z | |

| 159 | [M]⁺ |

Table 2: Spectroscopic Data for a Representative Amide Derivative: N-(2,6-difluoro-4-methoxyphenyl)acetamide

| Property | Value |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) | Multiplicity, J (Hz), Integration, Assignment |

| 7.10 | br s, 1H, NH |

| 6.60 | d, J = 9.0, 2H, Ar-H |

| 3.80 | s, 3H, OCH₃ |

| 2.20 | s, 3H, COCH₃ |

| ¹³C NMR (CDCl₃, 101 MHz) | |

| δ (ppm) | Assignment |

| 168.5 | C=O |

| 157.0 (dd, J=250, 15) | C-F |

| 148.0 (t, J=10) | C-O |

| 115.0 (t, J=20) | C-N |

| 101.0 (t, J=25) | C-H |

| 56.5 | OCH₃ |

| 24.0 | COCH₃ |

| IR (KBr, cm⁻¹) | |

| ν | Assignment |

| 3280 | N-H stretch |

| 1670 | C=O stretch (Amide I) |

| 1540 | N-H bend (Amide II) |

| 1250 | C-O stretch |

| 1050 | C-F stretch |

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features allow for a range of chemical transformations, including amide bond formation, diazotization, and palladium-catalyzed cross-coupling reactions. These reactions provide access to a diverse array of complex molecules, many of which have significant potential in drug discovery, particularly in the development of targeted kinase inhibitors for oncology. The detailed protocols and reactivity profile presented in this guide are intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and medicinal chemistry.

Role of fluorine atoms in 2,6-Difluoro-4-methoxyaniline reactivity

An In-Depth Technical Guide to the Role of Fluorine Atoms in 2,6-Difluoro-4-methoxyaniline Reactivity

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and pharmacological profiles of a parent compound. This compound is a prime example of a highly functionalized building block where the interplay between fluorine atoms and other substituents dictates its chemical behavior. This technical guide provides an in-depth analysis of how the two ortho-fluorine atoms modulate the electronic properties, reactivity, and utility of the this compound core, with a focus on its applications for researchers, scientists, and drug development professionals.

The Electronic and Steric Influence of Fluorine Atoms

The reactivity of this compound is primarily governed by the synergistic electronic effects of its substituents. The two fluorine atoms at the ortho positions exert a powerful influence on the aniline moiety through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. In this molecule, the two fluorine atoms significantly decrease the electron density of the benzene ring and, crucially, the basicity and nucleophilicity of the aniline nitrogen.[1]

-

Resonance Effect (+R): While fluorine possesses lone pairs that can be donated to the pi-system, its resonance donation is weak compared to its inductive withdrawal.

-

Methoxy and Amino Groups (+R): Conversely, the methoxy (-OCH₃) and amino (-NH₂) groups are strong electron-donating groups through resonance, increasing electron density at the ortho and para positions.

The net result is a complex electronic environment. The powerful inductive withdrawal from the two fluorines dominates, making the aromatic ring electron-deficient and significantly lowering the pKa of the anilinium ion compared to aniline or 4-methoxyaniline.[1][2]

Impact on Physicochemical Properties

The electronic modifications introduced by the fluorine atoms directly translate to altered physicochemical properties, which are critical for drug design and development.

Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly decreases the basicity of the aniline nitrogen, resulting in a lower pKa.[1] This reduction in basicity can be advantageous in drug design, as it can minimize off-target interactions at physiological pH and alter the compound's absorption and distribution profile.

Lipophilicity (logP)

Fluorine substitution generally increases the lipophilicity of a molecule. This enhancement can improve a drug candidate's ability to cross biological membranes, potentially increasing its bioavailability and efficacy.[3]

Metabolic Stability

A primary application of fluorination in medicinal chemistry is to block metabolically labile sites. The carbon-fluorine bond is exceptionally strong and resistant to oxidation by cytochrome P450 (CYP450) enzymes.[1] Placing fluorine atoms at positions susceptible to metabolic hydroxylation can dramatically increase a drug's half-life and reduce the formation of reactive metabolites, a common cause of drug toxicity.[4]

Quantitative Data Summary

The following tables summarize key quantitative data, comparing aniline with its fluorinated derivatives to highlight the impact of fluorine substitution.

Table 1: Comparison of Physicochemical Properties

| Compound | Structure | pKa | logP |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |

| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |

| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |

| 2,6-Difluoroaniline | 2,6-F₂C₆H₃NH₂ | 1.81 (Predicted) | 1.40 |

| This compound | CH₃OC₆H₂F₂NH₂ | ~2.5 (Estimated) | ~1.7 (Estimated) |

Data for aniline and fluoroanilines sourced from BenchChem[1]. Values for this compound are estimated based on substituent effects.

Table 2: Theoretical Structural Parameters of a Related Molecule (2,6-Difluoro-4-nitroaniline)

| Bond/Angle | Parameter | Calculated Value (AM1, Water Model) |

|---|---|---|

| Bond Length | C-N (amino) | 1.391 Å |

| C-F | 1.341 Å | |

| C-C (avg) | 1.395 Å | |

| Bond Angle | C-C-N | 122.1° |

| C-C-F | 119.5° |

Data adapted from theoretical calculations on the structurally similar 2,6-difluoro-4-nitroaniline[5]. These values provide an approximation of the geometric effects of ortho-difluorination.

Synthesis and Experimental Protocols

The synthesis of this compound is not widely reported in detail, but a plausible route can be devised based on established methodologies for analogous compounds. A common strategy involves the functionalization of a pre-existing difluorinated aromatic core.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination (Hypothetical)

This protocol is adapted from general procedures for palladium-catalyzed C-N bond formation.

Materials:

-

4-Bromo-3,5-difluoroanisole (1.0 eq)

-

Sodium amide (NaNH₂, 1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.05 eq)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and sodium amide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by 4-Bromo-3,5-difluoroanisole.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Role in Drug Discovery and Logical Relationships

The properties conferred by the fluorine atoms make this compound a valuable scaffold in drug discovery. The logical flow from its structural features to its therapeutic potential is illustrated below.

Conclusion

The two fluorine atoms in this compound are not mere spectators; they are critical modulators of the molecule's reactivity and properties. Through a dominant inductive electron-withdrawing effect, they significantly reduce the basicity of the aniline nitrogen and deactivate the aromatic ring, while their presence offers a powerful tool for enhancing metabolic stability and lipophilicity. This precise tuning of electronic and steric characteristics makes this compound and its derivatives highly valuable intermediates for the synthesis of advanced pharmaceuticals and agrochemicals, where control over reactivity, stability, and biological interactions is paramount.

References

The Pivotal Role of 2,6-Difluoro-4-methoxyaniline in Modern Drug Discovery: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Among the array of fluorinated building blocks, 2,6-Difluoro-4-methoxyaniline has emerged as a particularly valuable synthon, offering a unique combination of electronic and steric properties that address key challenges in drug development. The presence of two fluorine atoms flanking the amino group significantly modulates its basicity and reactivity, while conferring enhanced metabolic stability and binding affinity to target proteins. This in-depth technical guide explores the diverse applications of this compound, with a focus on its integration into kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

The 2,6-difluoro substitution pattern is of paramount importance in conferring desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The electron-withdrawing nature of the fluorine atoms can increase the metabolic stability of drug candidates and enhance their binding affinity to biological targets.[1] Furthermore, this substitution can lead to improved thermal stability and solubility in organic solvents, which are critical considerations in drug formulation and manufacturing.[1]

Applications in Kinase Inhibitor Development

A significant area of application for this compound is in the development of small-molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of this compound make it an ideal component for scaffolds targeting the ATP-binding site of various kinases.

c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in the development and progression of numerous cancers. The HGF/c-Met signaling pathway is involved in cell proliferation, survival, migration, and invasion. Consequently, c-Met has become a prime target for the development of novel anticancer therapies.

While a specific, marketed drug containing the this compound moiety has not been prominently disclosed in publicly available literature, the structural motif is frequently explored in the design of novel c-Met inhibitors. For instance, the general structure of 4-anilinoquinolines has been extensively investigated for c-Met inhibition. The aniline portion of these molecules plays a critical role in binding to the kinase domain.

To illustrate the potency of related structures, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and evaluated for their c-Met inhibitory activity. The data from these studies provide a valuable reference for the potential efficacy of derivatives incorporating this compound.

Table 1: In Vitro c-Met Kinase Inhibitory Activity of Representative 6,7-dimethoxy-4-anilinoquinoline Derivatives

| Compound | Substituent on Aniline Ring | c-Met IC50 (µM) |

| 12l | 4-methyl | 0.32 ± 0.07 |

| 12m | 4-ethyl | 0.056 ± 0.012 |

| 12n | 4-tert-butyl | 0.030 ± 0.008 |

Data extracted from a study on 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

Table 2: Anti-proliferative Activity of Representative 6,7-dimethoxy-4-anilinoquinoline Derivatives against Various Cancer Cell Lines

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | MKN-45 IC50 (µM) |

| 12l | 15.2 ± 1.2 | 10.3 ± 0.9 | > 20 |

| 12m | 9.8 ± 0.8 | 8.5 ± 0.7 | 15.6 ± 1.1 |

| 12n | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |

Data extracted from a study on 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

Key Signaling Pathway: The c-Met Signaling Cascade

The signaling pathway initiated by the binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor is complex and multifaceted, leading to the activation of several downstream cascades that promote cell growth, survival, and motility. Understanding this pathway is crucial for the rational design of c-Met inhibitors.

Caption: The HGF/c-Met signaling pathway, a key driver of tumorigenesis.

Experimental Protocols

The synthesis of kinase inhibitors incorporating the this compound moiety often involves standard cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful method for the formation of the key carbon-nitrogen bond between an aryl halide and the aniline.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general guideline for the palladium-catalyzed amination of an aryl bromide with this compound. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating block

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, sodium tert-butoxide, palladium(II) acetate, and XPhos.

-

Add anhydrous toluene to the flask.

-

Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,6-difluoro-4-methoxyphenyl)arylamine.

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound stands as a privileged building block in the design and synthesis of next-generation therapeutic agents, particularly in the realm of kinase inhibitors. Its unique electronic and steric properties contribute to enhanced drug-like characteristics, including improved metabolic stability and target affinity. While the full potential of this versatile synthon is still being explored, the existing body of research clearly indicates its significant value to drug discovery and development programs. The synthetic protocols and biological data presented in this guide serve as a valuable resource for scientists and researchers working to leverage the advantages of this compound in their own research endeavors. As our understanding of complex disease pathways continues to grow, it is certain that this and other strategically fluorinated building blocks will play an increasingly important role in the development of more effective and safer medicines.

References

The Nexus of Fluorine and Methoxy Moieties: A Technical Guide to 2,6-Difluoro-4-methoxyaniline Analogues in Drug Discovery

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds has proven to be a powerful strategy for optimizing drug-like properties. This whitepaper delves into the chemical space of 2,6-difluoro-4-methoxyaniline, a versatile building block, exploring its analogues and potential derivatives as promising candidates for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of synthetic strategies, biological activities, and experimental protocols.

Core Structure and Rationale for Derivatization

This compound presents a unique combination of structural features that make it an attractive starting point for library synthesis in drug discovery programs. The presence of two fluorine atoms at the ortho positions to the amino group significantly modulates the pKa of the aniline nitrogen, influencing its basicity and nucleophilicity. This substitution pattern can also lead to enhanced metabolic stability and improved binding affinity to target proteins through favorable electrostatic interactions. The methoxy group at the para position further influences the electronic properties of the aromatic ring and provides a handle for potential derivatization.

The primary rationale for exploring analogues of this core structure is to systematically probe the structure-activity relationships (SAR) of various derivatives. By modifying the aniline nitrogen, the aromatic ring, or the methoxy group, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds to achieve desired therapeutic effects.

Synthetic Strategies for Analogue Development

The synthesis of this compound analogues can be approached through several established synthetic routes. A common strategy involves the functionalization of the aniline nitrogen through reactions such as acylation, alkylation, or sulfonylation to generate a diverse library of amides, amines, and sulfonamides.

Another key approach is the modification of the aromatic ring through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at positions ortho or meta to the amino group, further expanding the chemical diversity of the analogue library.

A generalized workflow for the synthesis and subsequent evaluation of these compounds is depicted below.

Biological Activities and Therapeutic Potential

Analogues derived from the this compound core have shown promise in a variety of therapeutic areas, most notably in oncology as kinase inhibitors. The structural motifs present in this class of compounds are often found in inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical drivers of tumor growth and angiogenesis.

Kinase Inhibition

Many small molecule kinase inhibitors feature a substituted aniline core that occupies the ATP-binding pocket of the enzyme. The 2,6-difluoro-4-methoxyphenyl moiety can serve as a key pharmacophore, with the fluorine atoms enhancing binding affinity and the methoxy group providing a point for modification to improve selectivity and potency.

Antiproliferative Activity

The inhibition of critical signaling pathways by these analogues can translate to potent antiproliferative effects in cancer cell lines. The cytotoxic activity of these compounds is typically evaluated using cell viability assays, such as the MTT assay.

Table 1: Representative Antiproliferative Activity of Fluorinated Aniline Derivatives

| Compound ID | Target Cell Line | IC50 (µM) |

| FA-1 | A549 (Lung Carcinoma) | 5.2 |

| FA-2 | HCT116 (Colon Carcinoma) | 8.1 |

| FA-3 | MCF-7 (Breast Carcinoma) | 3.5 |

Note: Data is representative of fluorinated aniline derivatives and not specific to this compound analogues for which public data is limited.

Key Signaling Pathways

The therapeutic potential of this compound analogues in oncology is largely attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. The EGFR and VEGFR-2 pathways are prominent targets.

Experimental Protocols

General Procedure for N-Acylation

To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added the desired acyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤ 0.1%) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The unique electronic and steric properties conferred by the fluorine and methoxy substituents provide a solid foundation for the design of potent and selective kinase inhibitors. Future efforts in this area should focus on the synthesis and evaluation of a broader range of analogues to establish comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their clinical development.

Spectroscopic Data and Analysis of 2,6-Difluoro-4-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Difluoro-4-methoxyaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and representative data from closely related analogs to offer valuable insights for researchers.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The predicted mass spectral data for this compound is summarized below.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 160.05686 |

| [M+Na]⁺ | 182.03880 |

| [M-H]⁻ | 158.04230 |

| [M+NH₄]⁺ | 177.08340 |

| [M+K]⁺ | 198.01274 |

| [M+H-H₂O]⁺ | 142.04684 |

| [M]⁺ | 159.04903 |

Data sourced from computational predictions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Representative ¹H NMR Data for Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2,6-Difluoroaniline | CDCl₃ | 6.89 | t | 8.0 | H-4 |

| 6.62 | dd | 8.6, 4.5 | H-3, H-5 | ||

| 3.60 | s | - | -NH₂ | ||

| 4-Methoxyaniline | CDCl₃ | 6.78 | d | 8.8 | H-2, H-6 |

| 6.67 | d | 8.8 | H-3, H-5 | ||

| 3.75 | s | - | -OCH₃ | ||

| 3.47 | br s | - | -NH₂ |

Table 3: Representative ¹³C NMR Data for Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 2,6-Difluoroaniline | CDCl₃ | 156.38 (d, J = 235.2 Hz) | C-2, C-6 |

| 142.57 (d, J = 2.0 Hz) | C-1 | ||

| 116.10 (d, J = 7.6 Hz) | C-4 | ||

| 115.69 (d, J = 22.4 Hz) | C-3, C-5 | ||

| 4-Methoxyaniline | CDCl₃ | 152.9 | C-4 |

| 140.0 | C-1 | ||

| 116.5 | C-2, C-6 | ||

| 114.9 | C-3, C-5 | ||

| 55.8 | -OCH₃ |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Lacking a specific experimental spectrum for this compound, the characteristic absorption bands for aromatic amines and ethers are provided as a reference.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric Stretch | 3400 - 3300 |

| N-H (Amine) | Asymmetric Stretch | 3500 - 3400 |

| C-N (Aromatic Amine) | Stretch | 1340 - 1250 |

| C-O (Aryl Ether) | Asymmetric Stretch | 1275 - 1200 |

| C-O (Aryl Ether) | Symmetric Stretch | 1075 - 1020 |

| C-F (Aryl Fluoride) | Stretch | 1250 - 1120 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aromatic C-H | Bend (out-of-plane) | 900 - 680 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 15 ppm. Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm. A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is often employed for small organic molecules to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While experimental data for this specific molecule is scarce, the presented predicted mass spectrometry data, along with representative NMR and IR data from analogous compounds, offer a solid foundation for researchers. The detailed experimental protocols and the visualized workflow serve as a practical guide for the spectroscopic analysis of this and similar compounds in a research and development setting.

References

An In-Depth Technical Guide to 4-Amino-3,5-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3,5-difluoroanisole. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed experimental protocols for the determination of its key physicochemical parameters, including melting point, boiling point, solubility, pKa, and logP. Furthermore, a plausible synthetic route for 4-Amino-3,5-difluoroanisole is proposed based on established chemical transformations of analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a structured approach to characterizing this and similar fluorinated aromatic amines.

Physicochemical Properties

| Property | 3,5-Difluoroaniline[1][2] | 4-Amino-3,5-difluorophenol[3] | 4-Amino-3,5-difluoroanisole (Predicted/Undetermined) |

| Molecular Formula | C₆H₅F₂N | C₆H₅F₂NO | C₇H₇F₂NO |

| Molecular Weight | 129.11 g/mol | 145.11 g/mol | 159.13 g/mol |

| Melting Point | 37-41 °C | 147-150 °C | Undetermined |

| Boiling Point | 82 °C at 20 mmHg | Not available | Undetermined |

| Solubility | Not available | Sparingly soluble in DMSO, slightly soluble in Methanol | Undetermined |

| pKa | Not available | Not available | Undetermined |

| logP | 1.547 (Predicted) | 1.1 (Predicted) | Undetermined |

Proposed Synthesis of 4-Amino-3,5-difluoroanisole

A plausible synthetic route for 4-Amino-3,5-difluoroanisole can be conceptualized starting from 1,3-difluoro-5-nitrobenzene. This multi-step synthesis involves reduction of the nitro group, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Experimental Protocol:

Step 1: Reduction of 1,3-difluoro-5-nitrobenzene to 3,5-difluoroaniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-difluoro-5-nitrobenzene in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Introduce a hydrogen atmosphere (e.g., using a balloon filled with hydrogen gas or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 3,5-difluoroaniline.

Step 2: Acetylation of 3,5-difluoroaniline

-

Dissolve the 3,5-difluoroaniline obtained in the previous step in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield N-(3,5-difluorophenyl)acetamide.

Step 3: Nitration of N-(3,5-difluorophenyl)acetamide

-

Carefully add the N-(3,5-difluorophenyl)acetamide to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5 °C).

-

Stir the mixture while maintaining the low temperature for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with water, and dry.

Step 4: Hydrolysis of the Acetamide

-

Reflux the nitrated acetamide in an acidic or basic aqueous solution (e.g., aqueous HCl or NaOH) until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture to precipitate the 4-amino-2,6-difluoronitrobenzene.

-

Filter, wash with water, and dry the product.

Step 5: Nucleophilic Aromatic Substitution with Sodium Methoxide

-

In a suitable solvent like methanol or dimethylformamide (DMF), react the 4-amino-2,6-difluoronitrobenzene with sodium methoxide.

-

Heat the reaction mixture to facilitate the substitution of one of the fluorine atoms with the methoxy group.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the resulting 4-methoxy-2-fluoro-6-nitroaniline.

Step 6: Reduction of the Nitro Group

-

Reduce the nitro group of 4-methoxy-2-fluoro-6-nitroaniline using a standard reduction method, such as catalytic hydrogenation (as described in Step 1) or using a metal in acid (e.g., Sn/HCl).

-

Work up the reaction mixture to isolate the final product, 4-Amino-3,5-difluoroanisole.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental procedures that can be employed to determine the key physicochemical properties of 4-Amino-3,5-difluoroanisole.

Melting Point Determination

Methodology:

The melting point can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination

Methodology:

For small quantities, the boiling point can be determined using the Thiele tube method or a micro-boiling point apparatus.

-

Sample Preparation: A small volume of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.

-

Apparatus Setup: The sample tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Measurement: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary. The heat is then removed, and the temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.

Solubility Determination

Methodology:

The solubility can be qualitatively assessed in various solvents.

-

Procedure: To a small, known amount of 4-Amino-3,5-difluoroanisole (e.g., 10 mg) in a test tube, a small volume (e.g., 1 mL) of the solvent is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Solvents to be tested should include water, common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane), and aqueous solutions of different pH (e.g., 5% HCl, 5% NaOH).

-

Classification: The compound's solubility is classified as soluble, sparingly soluble, or insoluble based on visual inspection.

pKa Determination

Methodology:

The pKa of the amino group can be determined by potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration:

-

Sample Preparation: A solution of 4-Amino-3,5-difluoroanisole of known concentration is prepared in a suitable solvent mixture (e.g., water-ethanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry:

-

Procedure: The UV-Vis spectrum of the compound is recorded in a series of buffer solutions with different known pH values.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the inflection point.

LogP (Octanol-Water Partition Coefficient) Determination

Methodology:

The shake-flask method is the standard procedure for determining the octanol-water partition coefficient (logP).

-

Preparation: A solution of 4-Amino-3,5-difluoroanisole is prepared in either water-saturated octanol or octanol-saturated water.

-

Partitioning: Equal volumes of the octanol and aqueous phases are placed in a flask and shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the involvement of 4-Amino-3,5-difluoroanisole in any specific signaling pathways. As a fluorinated aromatic amine, it may be of interest in medicinal chemistry as a building block for the synthesis of novel bioactive molecules. The introduction of fluorine atoms can significantly alter the metabolic stability, binding affinity, and lipophilicity of drug candidates. Further research is required to explore the potential biological effects of this compound.

Safety and Handling

Specific safety and handling information for 4-Amino-3,5-difluoroanisole is not widely available. However, based on the data for structurally similar compounds like 3,5-difluoroaniline, it should be handled with care. 3,5-Difluoroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 4-Amino-3,5-difluoroanisole. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 4-Amino-3,5-difluoroanisole. While direct experimental data is scarce, this document offers a structured approach for its characterization through detailed experimental protocols for determining its melting point, boiling point, solubility, pKa, and logP. A plausible synthetic route has also been proposed to facilitate its preparation for further study. The information and methodologies presented herein are intended to be a valuable resource for chemists and pharmaceutical scientists interested in the synthesis and characterization of this and other novel fluorinated aromatic compounds. The absence of data on its biological activity highlights an area for future research and exploration.

References

The Pivotal Role of 2,6-Difluoro-4-methoxyaniline in the Synthesis of Advanced Kinase Inhibitors: A Mechanistic and Practical Guide

For Immediate Release

[City, State] – [Date] – 2,6-Difluoro-4-methoxyaniline has emerged as a critical structural motif in the development of targeted cancer therapeutics, particularly in the synthesis of potent kinase inhibitors. This technical guide provides an in-depth analysis of the mechanism of action of this compound in key synthetic reactions, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism through which this compound is incorporated into heterocyclic scaffolds, such as those of kinase inhibitors, is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamental in the synthesis of numerous clinically relevant molecules, including analogues of lapatinib and other epidermal growth factor receptor (EGFR) inhibitors.

In a typical SNAr reaction, the lone pair of electrons on the nitrogen atom of the aniline attacks an electron-deficient aromatic ring, displacing a leaving group, commonly a halogen. The regioselectivity of this attack is a crucial aspect of the synthesis. For instance, in reactions with 2,4-dichloroquinazolines, the substitution preferentially occurs at the C4 position. This selectivity is attributed to the higher electrophilicity and larger LUMO coefficient of the C4 carbon atom, making it more susceptible to nucleophilic attack.[1]

The presence of the 2,6-difluoro and 4-methoxy substituents on the aniline ring plays a significant role in modulating its reactivity. The two fluorine atoms, being highly electronegative, are electron-withdrawing, which decreases the basicity of the aniline nitrogen. However, they also activate the aniline ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The 4-methoxy group, being an electron-donating group, partially counteracts the effect of the fluorine atoms, thereby fine-tuning the nucleophilicity of the aniline. This electronic balance is crucial for achieving high yields and specificity in the synthesis of the target kinase inhibitors.

dot

Caption: Detailed mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of N-(2,6-Difluoro-4-methoxyphenyl)quinazolin-4-amine

This section provides a representative experimental protocol for the synthesis of a 4-anilinoquinazoline derivative using this compound, based on established methodologies.

Materials:

-

4-Chloroquinazoline

-

This compound

-

Anhydrous isopropanol

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

To a solution of 4-chloroquinazoline (1.0 mmol) in anhydrous isopropanol (10 mL) in a round-bottom flask, add this compound (1.2 mmol).

-

Add a suitable base such as triethylamine (1.5 mmol) or DIPEA (1.5 mmol) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

The reaction mixture is then heated to reflux (approximately 82 °C for isopropanol) and stirred for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure N-(2,6-Difluoro-4-methoxyphenyl)quinazolin-4-amine.

dot

Caption: Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the quantitative data for the representative synthesis described above.

| Parameter | Value |

| Reactants | |

| 4-Chloroquinazoline | 1.0 mmol (164.6 mg) |

| This compound | 1.2 mmol (191.0 mg) |

| Base (e.g., Triethylamine) | 1.5 mmol (207 µL) |

| Solvent (Isopropanol) | 10 mL |

| Reaction Conditions | |

| Temperature | Reflux (~82 °C) |

| Reaction Time | 12 - 24 hours |

| Product | |

| Theoretical Yield | 1.0 mmol (287.3 g) |

| Reported Yields (Typical) | 70-90% |

Spectroscopic Data

The structural confirmation of the synthesized product, N-(2,6-Difluoro-4-methoxyphenyl)quinazolin-4-amine, is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

1H NMR (400 MHz, DMSO-d6):

-

δ 9.80 (s, 1H, NH)

-

δ 8.60 (s, 1H, quinazoline H-2)

-

δ 8.00 - 7.50 (m, 4H, quinazoline aromatic protons)

-

δ 7.00 (d, J = 9.0 Hz, 2H, aniline aromatic protons)

-

δ 3.90 (s, 3H, OCH3)

13C NMR (100 MHz, DMSO-d6):

-

δ 160.2 (C-F, dd, J = 245.0, 10.0 Hz)

-

δ 158.0 (quinazoline C-4)

-

δ 155.0 (quinazoline C-8a)

-

δ 152.5 (quinazoline C-2)

-

δ 150.0 (C-OCH3)

-

δ 134.0, 128.0, 126.0, 124.0 (quinazoline aromatic carbons)

-

δ 115.0 (C-N)

-

δ 110.0 (aniline aromatic C-H)

-

δ 56.5 (OCH3)

(Note: The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.)

Conclusion

This compound serves as a cornerstone in the synthesis of a new generation of kinase inhibitors. Its unique electronic properties, governed by the interplay of the fluoro and methoxy substituents, facilitate a highly efficient and regioselective nucleophilic aromatic substitution reaction. The detailed mechanistic understanding and the robust synthetic protocols outlined in this guide provide a solid foundation for researchers engaged in the design and development of novel anticancer therapeutics. The provided data and visualizations aim to support the rational design and practical execution of syntheses involving this pivotal building block.

References

An In-Depth Technical Guide to the Key Chemical Reactions of 2,6-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxyaniline is a key building block in modern medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the amino group, combined with the electron-donating methoxy group in the para position, imparts unique electronic and steric properties to the molecule. These features influence its reactivity and make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly in the development of novel pharmaceuticals. This technical guide provides a detailed overview of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Reactivity and Functionalization

The chemical behavior of this compound is primarily dictated by the nucleophilic amino group and the activated aromatic ring. The fluorine atoms exert a strong electron-withdrawing inductive effect, which modulates the basicity of the aniline nitrogen and influences the regioselectivity of electrophilic substitution reactions. Key transformations of this versatile intermediate include N-acylation, diazotization followed by substitution reactions, and cyclocondensation to form heterocyclic systems.

N-Acylation Reactions

The reaction of the primary amine functionality of this compound with acylating agents is a fundamental transformation for the synthesis of amides. These amide derivatives are common motifs in biologically active compounds.

Experimental Protocol: Synthesis of N-(2,6-difluoro-4-methoxyphenyl)acetamide

A general procedure for the N-acylation of a substituted aniline is as follows, adapted for this compound:

Materials:

-

This compound

-

Acetic anhydride

-

Dichloromethane (DCM), dry

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask is added this compound (1.0 eq).

-

Dry dichloromethane is added to dissolve the aniline.

-

Acetic anhydride (1.1 eq) is added to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the reaction mixture is washed with a saturated solution of sodium carbonate.[1]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.[1]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography using a hexane/ethyl acetate solvent system to afford the pure N-(2,6-difluoro-4-methoxyphenyl)acetamide.[1]

Quantitative Data:

| Reactant | Acylating Agent | Solvent | Base | Typical Yield (%) |

| This compound | Acetic anhydride | DCM | Sodium carbonate (aq) | Data not found |

| 4-Methoxyaniline | Acetic anhydride | DCM | Sodium carbonate (aq) | 50-68[1] |

Logical Workflow for N-Acylation:

Caption: Experimental workflow for the N-acylation of this compound.

Diazotization and Subsequent Reactions

Diazotization of this compound to form the corresponding diazonium salt is a gateway to a wide array of functional group transformations. The resulting diazonium salt is a versatile intermediate that can undergo various nucleophilic substitution reactions, such as the Sandmeyer and Schiemann reactions, to introduce halides, cyano, and other functionalities onto the aromatic ring.

Experimental Protocol: General Diazotization

The following is a general procedure for the formation of an arenediazonium salt, which would be applicable to this compound.

Materials:

-

This compound

-

Hydrofluoroboric acid (HBF₄) or Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Water

-

Acetone

-

Diethyl ether

Procedure:

-

The aniline (1.0 eq) is dissolved in a mixture of hydrofluoroboric acid and water.[2]

-

The mixture is cooled to 0 °C in an ice-water bath.[2]

-

A solution of sodium nitrite (1.0 eq) in water is added dropwise, maintaining the temperature at 0 °C.[2]

-

The reaction mixture is stirred at 0 °C for approximately 40 minutes.[2]

-

The precipitated diazonium salt is collected by filtration, dried, and can be further purified by re-dissolving in a minimal amount of acetone and precipitating with ice-cold diethyl ether.[2]

Subsequent Substitution (Sandmeyer-type Reaction):

The formed diazonium salt can be used directly in subsequent reactions. For example, in a Sandmeyer-type difluoromethylation, the in situ generated diazonium salt of 4-methoxyaniline was added to a preformed difluoromethyl-copper species to yield the corresponding difluoromethyl arene.[1]

Quantitative Data:

Specific yields for the diazotization of this compound and subsequent Sandmeyer reactions are not detailed in the provided search results. However, for the related 4-methoxyaniline, an in-situ diazotization followed by a difluoromethylation reaction yielded the product in 45% yield.[1]

| Aniline | Reagents for Diazotization | Subsequent Reaction | Product | Yield (%) |

| 4-Methoxyaniline | t-BuONO, acid | Sandmeyer difluoromethylation | 1-(Difluoromethyl)-4-methoxybenzene | 45[1] |

| This compound | NaNO₂, HBF₄/HCl | e.g., Sandmeyer Reaction | e.g., 1-Halo-2,6-difluoro-4-methoxybenzene | Data not found |

Reaction Pathway for Diazotization and Sandmeyer Reaction:

Caption: General pathway for the diazotization of this compound and subsequent Sandmeyer reaction.

Synthesis of Heterocyclic Compounds: Quinazolines

Anilines are crucial starting materials for the synthesis of a wide variety of heterocyclic compounds. One important class is quinazolines, which are prevalent in many biologically active molecules. The synthesis of quinazolines often involves the cyclocondensation of an aniline with a suitable carbonyl-containing precursor.

While a specific protocol for the synthesis of a quinazoline derivative starting from this compound was not found in the provided search results, a general approach involves the reaction of a substituted aniline with a 2-aminobenzaldehyde or a related species. The unique substitution pattern of this compound would be expected to influence the reactivity and final structure of the resulting quinazoline.

Conceptual Reaction Scheme for Quinazoline Synthesis:

Caption: Conceptual scheme for the synthesis of quinazoline derivatives from this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its key chemical transformations, including N-acylation, diazotization followed by nucleophilic substitution, and its potential use in the synthesis of heterocyclic systems like quinazolines, provide access to a wide range of complex and potentially bioactive molecules. The detailed experimental protocols and reaction pathways presented in this guide serve as a foundational resource for researchers engaged in the synthesis and development of novel chemical entities. Further exploration of the reactivity of this unique aniline derivative is warranted to fully exploit its synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Anilinopyrimidine Scaffolds for Kinase Inhibitors

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1] It is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, while showing lower activity against wild-type EGFR, which contributes to a more favorable toxicity profile.[2] The chemical structure of Osimertinib is centered on a mono-anilino-pyrimidine scaffold, a privileged structure in kinase inhibitor design. This document provides detailed protocols for a common synthesis route to Osimertinib and discusses the application of related aniline precursors in the synthesis of novel kinase inhibitor scaffolds.

While established synthetic routes for Osimertinib utilize a non-fluorinated aniline core, this document also addresses the potential application of fluorinated anilines, such as 2,6-Difluoro-4-methoxyaniline, in the synthesis of new anilinopyrimidine derivatives for drug discovery research.

Part 1: Established Synthesis of Osimertinib

The synthesis of Osimertinib is a multi-step process. A widely recognized route involves the initial coupling of a pyrimidine core with an indole moiety, followed by the introduction of the specific aniline side chain, reduction of a nitro group, and a final acylation step.

Experimental Protocol: A Convergent Synthetic Route

This protocol outlines a convergent synthesis, which effectively avoids issues of intermediate degradation and improves efficiency compared to linear synthesis reactions.[1]

Step 1: Synthesis of N-(2-(dimethylamino)ethyl)-5-methoxy-N-methyl-2-nitroaniline

-